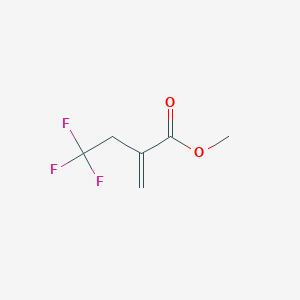
Methyl 4,4,4-trifluoro-2-methylidenebutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,4,4-trifluoro-2-methylidenebutanoate is a chemical compound with the molecular formula C6H7F3O2 and a molecular weight of 168.11 g/mol . It is characterized by the presence of a trifluoromethyl group and a methylidene group attached to a butanoate ester. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Vorbereitungsmethoden
The synthesis of Methyl 4,4,4-trifluoro-2-methylidenebutanoate typically involves the esterification of 4,4,4-trifluoro-2-methylidenebutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Methyl 4,4,4-trifluoro-2-methylidenebutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4,4,4-trifluoro-2-methylidenebutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study the effects of trifluoromethyl groups on biological activity.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4,4,4-trifluoro-2-methylidenebutanoate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Methyl 4,4,4-trifluoro-2-methylidenebutanoate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluoro-2-butynoate: This compound also contains a trifluoromethyl group but differs in its ester and alkyne functionalities.
4,4,4-Trifluoro-2-methyl-1-butanol: This compound has a similar trifluoromethyl group but features an alcohol group instead of an ester.
4,4,4-Trifluoro-2-methylbut-1-ene: This compound contains a trifluoromethyl group and an alkene functionality.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a methylidene group attached to a butanoate ester, which imparts distinct reactivity and properties.
Eigenschaften
Molekularformel |
C6H7F3O2 |
|---|---|
Molekulargewicht |
168.11 g/mol |
IUPAC-Name |
methyl 4,4,4-trifluoro-2-methylidenebutanoate |
InChI |
InChI=1S/C6H7F3O2/c1-4(5(10)11-2)3-6(7,8)9/h1,3H2,2H3 |
InChI-Schlüssel |
FONUBZVPWFOZCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromofuran-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13498078.png)
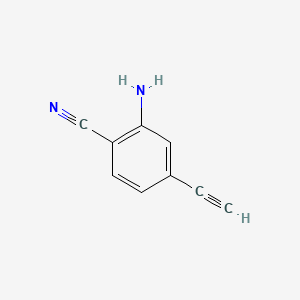
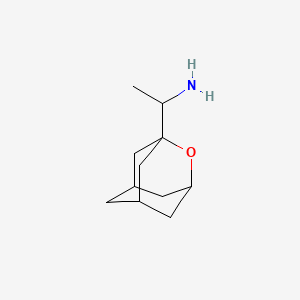
![2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
![2-(Piperidin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B13498123.png)
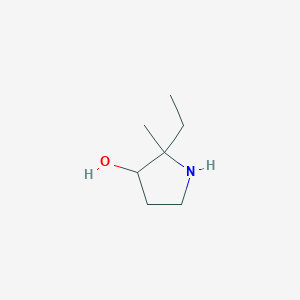
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
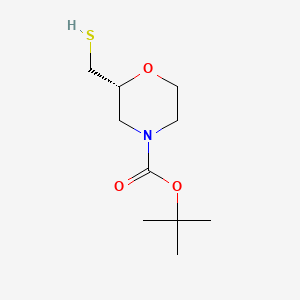
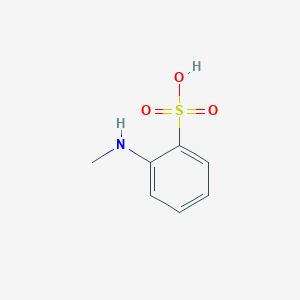
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
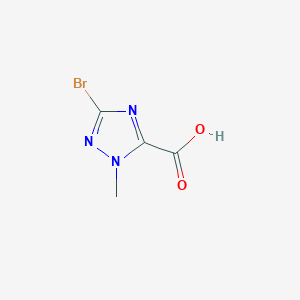


![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
